molecular formula C13H17N7 B3924294 N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyl-7H-purin-6-amine

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyl-7H-purin-6-amine

Cat. No.: B3924294
M. Wt: 271.32 g/mol
InChI Key: FQRJJKPUNNORLC-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyl-7H-purin-6-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, coordination chemistry, and material science

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyl-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7/c1-9-6-10(2)20(18-9)5-4-19(3)13-11-12(15-7-14-11)16-8-17-13/h6-8H,4-5H2,1-3H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRJJKPUNNORLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C)C2=NC=NC3=C2NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyl-7H-purin-6-amine typically involves the alkylation of pyrazoles with appropriate alkylating agents. One common method includes the use of t-BuOK/THF as a base and solvent, respectively . The reaction conditions often require controlled temperatures and specific molar ratios of reactants to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes, where the reaction parameters are optimized for maximum efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyl-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyl-7H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyl-7H-purin-6-amine is unique due to its specific substitution pattern on the pyrazole ring and its potential applications in diverse fields. Its ability to form stable metal complexes and its bioactive properties make it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyl-7H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methyl-7H-purin-6-amine

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